molecular formula C13H19NO B2384794 3-(4-Methoxyphenyl)-4-methylpiperidine CAS No. 1529147-63-4

3-(4-Methoxyphenyl)-4-methylpiperidine

Cat. No. B2384794
CAS RN: 1529147-63-4
M. Wt: 205.301
InChI Key: UCCQBWFBKQDRLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which “3-(4-Methoxyphenyl)-4-methylpiperidine” could be a part of, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that they are often characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR. Theoretical calculations are often performed using the DFT method .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Methoxyphenyl)-4-methylpiperidine” are not available, it’s known that protodeboronation of alkyl boronic esters is a significant reaction in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods. These methods can provide information about geometric parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .

Scientific Research Applications

Organic Synthesis and Catalysis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, the Michael addition of N-heterocycles to chalcones has been achieved using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the retro-Michael reaction. Both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .

Antioxidant and Cytotoxic Effects

Ether and ester derivatives of trans-ferulic acid, including 4-methoxyphenyl acrylate , have demonstrated antioxidant and cytotoxic effects on certain tumor cell lines. These findings suggest potential medical applications.

Biological Activity and Cytotoxicity

Triazole derivatives, such as 4-methoxyphenyl-substituted 1,3-oxazoheterocycle fused 1,2,3-triazole , have been evaluated for their cytotoxic activity. Notably, this compound exhibited IC50 values lower than 1.9 μg/mL against A431 and K562 human tumor cell lines, making it a potent derivative .

Mechanism of Action

The mechanism of action for similar compounds, such as 4-Methoxyamphetamine, involves acting as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

Safety and Hazards

The safety data sheets of similar compounds suggest that they can cause skin irritation, allergic skin reactions, and serious eye damage. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear suitable protective clothing .

Future Directions

The future directions for “3-(4-Methoxyphenyl)-4-methylpiperidine” and similar compounds could involve further exploration of their potential applications in medicine, material science, and organic chemistry. More research is needed to fully understand their properties and potential uses .

properties

IUPAC Name

3-(4-methoxyphenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQBWFBKQDRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-4-methylpiperidine

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